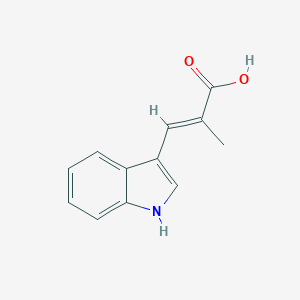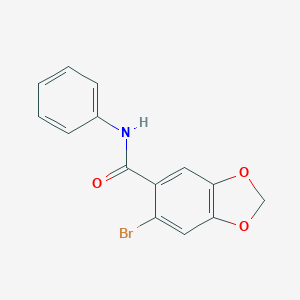![molecular formula C18H15Cl2IN2O2 B289246 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B289246.png)
2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DIBO, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selective inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune response, inflammation, and cell survival.
Mecanismo De Acción
2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide selectively inhibits the activity of NF-κB by binding to the protein IKKβ, which is a key regulator of the NF-κB signaling pathway. IKKβ is responsible for phosphorylating the inhibitor protein IκB, which leads to the release of NF-κB and its translocation to the nucleus, where it activates the transcription of target genes. 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide binds to a specific site on IKKβ, preventing its interaction with IκB and thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. Inhibition of NF-κB by 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to reduce the production of inflammatory cytokines and chemokines in various cell types, including macrophages and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages as a tool for investigating the role of NF-κB in disease pathogenesis. It is a highly selective inhibitor of NF-κB, which allows for specific targeting of this transcription factor without affecting other cellular processes. 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide also has some limitations. It is a relatively expensive compound, which may limit its use in some research settings. Additionally, the mechanism of action of 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, and further research is needed to elucidate its effects on other cellular pathways.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its effects on NF-κB signaling. One area of research is the development of more potent and selective inhibitors of NF-κB, which could have therapeutic applications in the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the effects of 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide on other cellular pathways, which could provide insights into its mechanism of action and potential side effects. Finally, further studies are needed to determine the optimal dosing and administration of 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-iodo-2-nitrobenzoic acid with 1-pyrrolidinecarbonyl chloride, followed by the reduction of the resulting compound with tin and hydrochloric acid. The final product is obtained by reacting the resulting compound with 2,4-dichlorobenzoyl chloride. The synthesis of 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been described in detail in several scientific publications, and the purity and identity of the compound have been confirmed by various analytical methods, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used extensively in scientific research to investigate the role of NF-κB in various cellular processes, including inflammation, apoptosis, and cancer. NF-κB is a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases. 2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to selectively inhibit the activity of NF-κB, making it a valuable tool for investigating the role of this transcription factor in disease pathogenesis.
Propiedades
Fórmula molecular |
C18H15Cl2IN2O2 |
|---|---|
Peso molecular |
489.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-iodo-2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C18H15Cl2IN2O2/c19-11-3-5-13(15(20)9-11)17(24)22-16-6-4-12(21)10-14(16)18(25)23-7-1-2-8-23/h3-6,9-10H,1-2,7-8H2,(H,22,24) |
Clave InChI |
MBDACOOCYNFWCD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



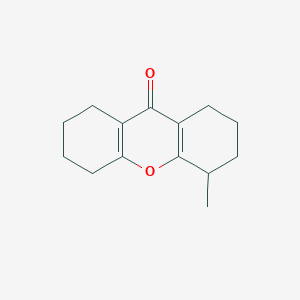
![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)
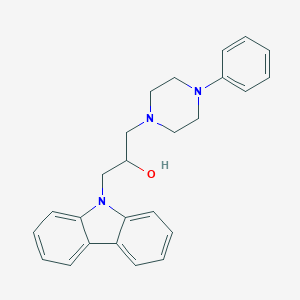
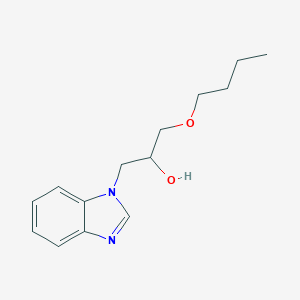
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)
